2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
2-Ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide is involved in the synthesis of complex organic compounds. For instance, it has been used in the synthesis of (S)-BZM, (R)-BZM, and (S)-IBZM, which are precursors for radiopharmaceuticals such as (S)-123I-IBZM, synthesized via a simple and high-yield method starting from 2,6-dimethoxybenzoic acid. This synthesis involves activating systems like N-Hydroxysuccinimide/dicyclohexyl-carbodiimide (DCC) in reactions with aminomethyl pyrrolidine derivatives (Bobeldijk et al., 1990).
Neuroleptic Activity
Compounds related to this compound have been explored for their potential neuroleptic activities. Studies have shown that benzamides with specific structural modifications can exhibit significant inhibitory effects on behaviors induced by dopamine antagonists, suggesting their potential application in treating psychosis and related disorders. For example, cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide has demonstrated potent neuroleptic activity, indicating the importance of structural features in the efficacy of these compounds (Iwanami et al., 1981).
HDAC Inhibition for Alzheimer's Disease
Recent studies have shown that derivatives of this compound, such as 5-aroylindolyl-substituted hydroxamic acids, have been developed as selective histone deacetylase 6 (HDAC6) inhibitors. These compounds, particularly N-Hydroxy-4-((5-(4-methoxybenzoyl)-1 H-indol-1-yl)methyl)benzamide, have shown promising results in ameliorating Alzheimer's disease phenotypes by decreasing tau protein phosphorylation and aggregation, as well as exhibiting neuroprotective activities through ubiquitination mechanisms (Lee et al., 2018).
Molecular Magnetism
The structural flexibility of this compound allows its incorporation into complex molecular systems for the development of single-molecule magnets (SMMs) and single-chain magnets (SCMs). For example, its derivatives have been used to coordinate with copper ions to form anionic metalloligands, which, in combination with lanthanide salts, yield tetranuclear complexes exhibiting SMM or SCM behavior. This demonstrates the compound's potential application in the field of molecular magnetism and materials science (Costes et al., 2010).
Receptor Binding Studies
Derivatives of this compound, such as substituted benzamides, have been used in receptor binding studies to investigate their interaction with dopamine-D2 receptors. Compounds like eticlopride have been shown to selectively block dopamine-D2 binding sites, demonstrating their utility in neuropharmacological research and the development of antipsychotic drugs (Hall et al., 1985).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets and cause various biological effects . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
One study suggests that a new compound isolated from selaginella pulvinata plant, which is similar to the compound , was found to exert potent inhibitory activities on melanoma cell proliferation through increasing apoptosis .
Properties
IUPAC Name |
2-ethoxy-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-25-19-11-7-5-9-15(19)20(24)21-12-18(23)16-13-22(2)17-10-6-4-8-14(16)17/h4-11,13,18,23H,3,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUPCNYMYOVGMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC(C2=CN(C3=CC=CC=C32)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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